2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
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Description
2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been known to exhibit a wide range of biological activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Mode of Action
It is known that many compounds with similar structures often work by interacting with specific enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures are known to affect a variety of biochemical pathways, leading to their wide range of biological effects .
Pharmacokinetics
Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all impact how well the compound works .
Result of Action
Compounds with similar structures are known to have a variety of effects at the molecular and cellular level, leading to their wide range of biological activities .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-9-3-4-11(5-10(9)2)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHZEUESHMTSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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